molecular formula C31H25N2NaO3 B8139565 sodium;2-[3-[2-(5-ethyl-3,4-diphenylpyrazol-1-yl)phenyl]phenoxy]acetate

sodium;2-[3-[2-(5-ethyl-3,4-diphenylpyrazol-1-yl)phenyl]phenoxy]acetate

Cat. No.: B8139565
M. Wt: 496.5 g/mol
InChI Key: NZLJLBNAOJOVBZ-UHFFFAOYSA-M
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Description

BMS-309403 (sodium) is a potent and selective inhibitor of the adipocyte fatty acid binding protein, also known as fatty acid binding protein 4 (FABP4) or adipocyte protein 2 (aP2). This compound is primarily used in scientific research to study the role of FABP4 in various metabolic and inflammatory processes. FABP4 is an intracellular lipid-binding protein responsible for the transportation of fatty acids and is associated with conditions such as inflammation, obesity, diabetes, and cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-309403 involves several steps, starting with the preparation of the core structure, which is a biphenyl-pyrazole derivative. The synthetic route typically includes the following steps:

    Formation of the Biphenyl Core: This involves the coupling of two phenyl rings through a suitable linker.

    Pyrazole Ring Formation: The pyrazole ring is introduced through a cyclization reaction involving hydrazine and a suitable diketone.

    Functionalization: The biphenyl-pyrazole core is then functionalized with various substituents to achieve the desired chemical structure.

    Final Coupling: The final step involves coupling the functionalized biphenyl-pyrazole core with an acetic acid derivative to form BMS-309403.

Industrial Production Methods

Industrial production of BMS-309403 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and scalable reaction conditions to ensure the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

BMS-309403 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: Substitution reactions can be employed to introduce different substituents onto the biphenyl-pyrazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve the use of halogenated derivatives and suitable nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of BMS-309403 with modified functional groups, which can be used for further research and development .

Scientific Research Applications

BMS-309403 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the binding interactions and inhibition mechanisms of FABP4.

    Biology: Employed in cellular and molecular biology studies to investigate the role of FABP4 in lipid metabolism and signaling pathways.

    Medicine: Explored for its potential therapeutic effects in treating metabolic disorders, inflammation, and cardiovascular diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting FABP4

Mechanism of Action

BMS-309403 exerts its effects by binding to the fatty-acid-binding pocket within the interior of FABP4. This binding is competitive and inhibits the interaction of endogenous fatty acids with FABP4. By blocking the binding of fatty acids, BMS-309403 modulates the activity of FABP4 and influences various metabolic and inflammatory pathways. This inhibition has been shown to improve endothelial function and reduce atherosclerosis in animal models .

Comparison with Similar Compounds

Similar Compounds

    FABP3 Inhibitors: Compounds that inhibit fatty acid binding protein 3 (FABP3) but with lower selectivity compared to BMS-309403.

    FABP5 Inhibitors: Compounds targeting fatty acid binding protein 5 (FABP5) with varying degrees of selectivity.

Uniqueness

BMS-309403 is unique due to its high selectivity and potency for FABP4, with inhibitory constants (Ki) of less than 2 nanomolar for FABP4, compared to 250 nanomolar and 350 nanomolar for FABP3 and FABP5, respectively. This high selectivity makes BMS-309403 a valuable tool for studying the specific role of FABP4 in various biological processes .

Properties

IUPAC Name

sodium;2-[3-[2-(5-ethyl-3,4-diphenylpyrazol-1-yl)phenyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N2O3.Na/c1-2-27-30(22-12-5-3-6-13-22)31(23-14-7-4-8-15-23)32-33(27)28-19-10-9-18-26(28)24-16-11-17-25(20-24)36-21-29(34)35;/h3-20H,2,21H2,1H3,(H,34,35);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLJLBNAOJOVBZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1C2=CC=CC=C2C3=CC(=CC=C3)OCC(=O)[O-])C4=CC=CC=C4)C5=CC=CC=C5.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25N2NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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